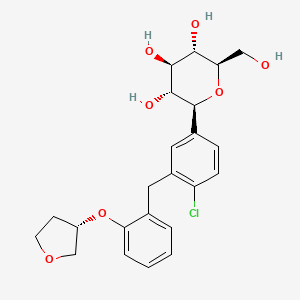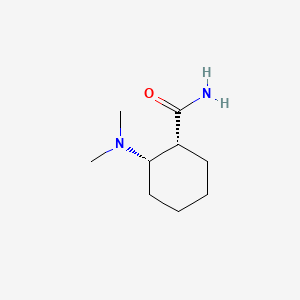
(1R,2S)-2-(Dimethylamino)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-2-(Dimethylamino)cyclohexane-1-carboxamide is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a cyclohexane ring substituted with a dimethylamino group and a carboxamide group, making it an interesting subject for chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(Dimethylamino)cyclohexane-1-carboxamide can be achieved through several methods. One common approach involves the reduction of a corresponding ketone precursor followed by amination. The reaction typically requires a chiral catalyst to ensure the correct stereochemistry.
Reduction of Ketone Precursor: The ketone precursor can be reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Amination: The resulting alcohol is then subjected to amination using dimethylamine in the presence of a suitable catalyst. The reaction conditions may include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (1R,2S)-2-(Dimethylamino)cyclohexane-1-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(1R,2S)-2-(Dimethylamino)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can further modify the compound, potentially leading to the formation of secondary amines or other reduced products. Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Halogenation and alkylation are common examples of substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides).
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Secondary amines or other reduced forms.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
(1R,2S)-2-(Dimethylamino)cyclohexane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals. Its chiral nature makes it valuable for the development of enantiomerically pure drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1R,2S)-2-(Dimethylamino)cyclohexane-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxamide group can form additional hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
(1R,2S)-2-(Methylamino)cyclohexane-1-carboxamide: Similar structure but with a methylamino group instead of a dimethylamino group.
(1R,2S)-2-(Ethylamino)cyclohexane-1-carboxamide: Similar structure but with an ethylamino group instead of a dimethylamino group.
(1R,2S)-2-(Dimethylamino)cyclopentane-1-carboxamide: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
Uniqueness
(1R,2S)-2-(Dimethylamino)cyclohexane-1-carboxamide is unique due to its specific stereochemistry and the presence of both dimethylamino and carboxamide functional groups
属性
分子式 |
C9H18N2O |
|---|---|
分子量 |
170.25 g/mol |
IUPAC 名称 |
(1R,2S)-2-(dimethylamino)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C9H18N2O/c1-11(2)8-6-4-3-5-7(8)9(10)12/h7-8H,3-6H2,1-2H3,(H2,10,12)/t7-,8+/m1/s1 |
InChI 键 |
MRRQQZSIDOAJJE-SFYZADRCSA-N |
手性 SMILES |
CN(C)[C@H]1CCCC[C@H]1C(=O)N |
规范 SMILES |
CN(C)C1CCCCC1C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



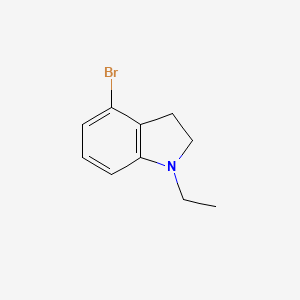
![2-[(3',4',5'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14900396.png)
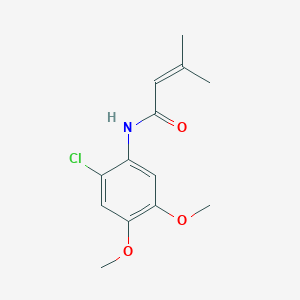


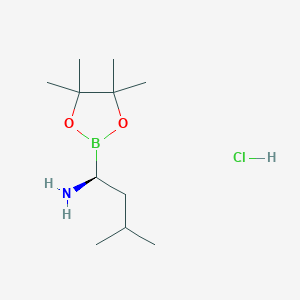
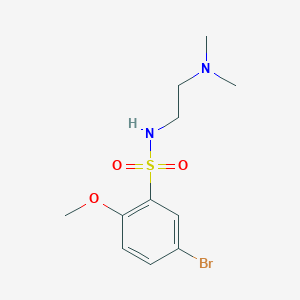
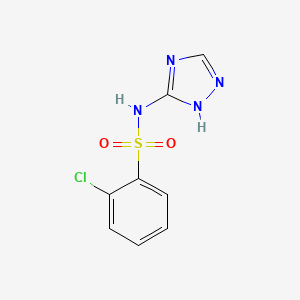
![tert-Butyl (3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate](/img/structure/B14900459.png)


